Cas no 141234-06-2 (2-methyl-5-Quinolinemethanol)
2-methyl-5-Quinolinemethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-5-Quinolinemethanol
- 1-(quinolin-5-yl)ethanol
- 3-Carbamoyl-1-nonylpyridinium bromide
- 5-Quinolinemethanol, α-methyl-
- (2-Methylquinolin-5-yl)methanol
- DTXSID401309134
- 141234-06-2
-
- Inchi: 1S/C11H11NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-6,13H,7H2,1H3
- InChI Key: LONKUCWJTKMRIJ-UHFFFAOYSA-N
- SMILES: OCC1=CC=CC2C1=CC=C(C)N=2
Computed Properties
- Exact Mass: 173.08413
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12
2-methyl-5-Quinolinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005140-5g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 5g |
$2,653.20 | 2022-04-02 | |
| Alichem | A189005140-10g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 10g |
$4,202.24 | 2022-04-02 | |
| Alichem | A189005140-25g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 25g |
$8,333.52 | 2022-04-02 | |
| Chemenu | CM227088-1g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 1g |
$779 | 2021-08-04 | |
| Chemenu | CM227088-5g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 5g |
$2078 | 2021-08-04 | |
| Chemenu | CM227088-1g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 1g |
$779 | 2023-01-02 | |
| Chemenu | CM227088-5g |
(2-Methylquinolin-5-yl)methanol |
141234-06-2 | 97% | 5g |
$2078 | 2023-01-02 |
2-methyl-5-Quinolinemethanol Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-methyl-5-Quinolinemethanol
Introduction to 2-methyl-5-Quinolinemethanol (CAS No. 141234-06-2)
2-methyl-5-Quinolinemethanol, identified by its Chemical Abstracts Service (CAS) number 141234-06-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol has garnered attention due to its structural versatility and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The molecular framework of 2-methyl-5-Quinolinemethanol consists of a quinoline core substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemists. The quinoline moiety, known for its presence in numerous bioactive molecules, contributes to the compound's ability to interact with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of 2-methyl-5-Quinolinemethanol. Molecular docking studies have revealed its potential as an inhibitor of certain kinases and other enzymes implicated in inflammatory and oncological processes. These virtual screening approaches have been complemented by experimental validations, underscoring the compound's promise as a lead structure for further development.
In the context of modern drug discovery, 2-methyl-5-Quinolinemethanol has been explored for its antimicrobial and anti-inflammatory properties. Preliminary in vitro assays have demonstrated activity against several pathogenic strains, suggesting its utility in combating resistant bacterial infections. Additionally, its ability to modulate inflammatory cytokine pathways has opened avenues for investigating its role in chronic inflammatory diseases.
The synthesis of 2-methyl-5-Quinolinemethanol presents an intriguing challenge due to the complexity of the quinoline scaffold. Researchers have employed multi-step synthetic routes involving cyclization, functional group transformations, and protective group strategies to achieve high yields and purity. Advances in catalytic methods have further refined these processes, making the preparation of this compound more efficient and scalable.
One notable application of 2-methyl-5-Quinolinemethanol is in the development of fluorescent probes for cellular imaging. The quinoline core serves as an excellent platform for designing molecules that can selectively label specific biomolecules or cellular compartments. Such probes are invaluable tools in biomedical research, enabling real-time visualization of biological processes at the molecular level.
The pharmacokinetic profile of 2-methyl-5-Quinolinemethanol is another critical aspect being evaluated. Studies indicate that modifications to the hydroxymethyl group can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these functional groups, researchers aim to enhance bioavailability and reduce potential toxicity, ensuring that future derivatives are well-tolerated by patients.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 2-methyl-5-Quinolinemethanol derivatives. High-throughput screening (HTS) technologies have been leveraged to identify novel analogs with enhanced potency and selectivity. These efforts are part of a broader trend toward rational drug design, where computational tools guide synthetic strategies based on empirical data.
The environmental impact of synthesizing 2-methyl-5-Quinolinemethanol is also being considered increasingly seriously within green chemistry principles. Researchers are investigating solvent-free reactions, biocatalysis, and renewable feedstocks to minimize waste and energy consumption. Such sustainable practices not only reduce costs but also align with global initiatives to promote environmentally responsible chemical manufacturing.
Future directions for research on 2-methyl-5-Quinolinemethanol include exploring its role in neurodegenerative diseases. Preliminary findings suggest that quinoline derivatives may interact with amyloid-beta plaques associated with Alzheimer's disease, offering a potential therapeutic intervention. Further investigation into these mechanisms could pave the way for new treatments targeting neurodegenerative disorders.
The versatility of 2-methyl-5-Quinolinemethanol extends beyond pharmaceutical applications into materials science. Its ability to form coordination complexes with metal ions has been exploited in designing luminescent materials for optoelectronic devices. These applications highlight the interdisciplinary nature of modern chemical research, where compounds like this serve multiple roles across different scientific domains.
In conclusion,2-methyl-5-Quinolinemethanol (CAS No. 141234-06-2) represents a promising compound with diverse applications in medicine and materials science. Its unique structural features make it a valuable scaffold for drug discovery, while its physical properties enable innovative uses in imaging technologies and advanced materials. As research continues to uncover new possibilities for this molecule, 2-methyl -5 -quinolinemethanol is poised to play an increasingly important role in addressing global challenges across multiple scientific disciplines.
141234-06-2 (2-methyl-5-Quinolinemethanol) Related Products
- 108166-02-5((2-Methyl-6-quinolinyl)methanol)
- 4939-28-0((2-Methylquinolin-4-yl)methanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)